An In-Depth Technical Guide to [4-(Piperidin-1-ylmethyl)phenyl]methanol: Properties, Synthesis, and Preclinical Evaluation Framework
An In-Depth Technical Guide to [4-(Piperidin-1-ylmethyl)phenyl]methanol: Properties, Synthesis, and Preclinical Evaluation Framework
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the basic properties of [4-(Piperidin-1-ylmethyl)phenyl]methanol, a versatile piperidine-containing scaffold with significant potential in modern drug discovery. As a molecule not extensively characterized in publicly available literature, this document synthesizes known information on closely related structures with in silico predictions to offer a robust framework for its synthesis, characterization, and potential therapeutic applications. The insights herein are curated to empower researchers in their exploration of this promising chemical entity.
Molecular Profile and Physicochemical Properties
[4-(Piperidin-1-ylmethyl)phenyl]methanol is a bifunctional molecule incorporating a tertiary amine within a piperidine ring and a primary alcohol on a benzyl substituent. This unique combination of a basic nitrogenous heterocycle and a polar hydroxyl group imparts specific physicochemical characteristics that are crucial for its behavior in biological systems.
Structural and Chemical Identity
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IUPAC Name: [4-(Piperidin-1-ylmethyl)phenyl]methanol
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CAS Number: 91271-62-4[1]
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Molecular Formula: C₁₃H₁₉NO[1]
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Molecular Weight: 205.30 g/mol [1]
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Chemical Structure:
Predicted Physicochemical Data
Due to the limited availability of experimental data, the following properties have been predicted using established computational models to guide initial experimental design.
| Property | Predicted Value | Reference |
| Melting Point | 55-59 °C | Based on 4-Piperidinemethanol |
| Boiling Point | 118-120 °C at 10 mmHg | Based on 4-Piperidinemethanol |
| pKa (most basic) | 8.5 - 9.5 | Estimated based on piperidine derivatives |
| LogP | 1.7 | [1] |
| Solubility | Soluble in methanol, ethanol, and DMSO. The hydrochloride salt form is expected to have enhanced aqueous solubility. | General chemical principles |
Synthesis and Spectroscopic Characterization
A plausible and efficient synthesis of [4-(Piperidin-1-ylmethyl)phenyl]methanol can be achieved through reductive amination, a cornerstone reaction in medicinal chemistry for the formation of C-N bonds.
Proposed Synthetic Pathway
The synthesis involves the reaction of 4-hydroxybenzaldehyde with piperidine in the presence of a reducing agent.
Caption: Proposed synthesis of [4-(Piperidin-1-ylmethyl)phenyl]methanol.
Detailed Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidine (1.1 eq).
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Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
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Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to selectively reduce the iminium ion without affecting the aldehyde or the product alcohol.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired [4-(Piperidin-1-ylmethyl)phenyl]methanol.
Spectroscopic Characterization (Predicted)
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¹H NMR:
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Signals corresponding to the aromatic protons of the phenyl ring (likely in the range of δ 7.2-7.4 ppm).
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A singlet for the benzylic methylene protons (CH₂-Ph) around δ 3.5 ppm.
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A singlet for the benzylic alcohol proton (CH₂OH) around δ 4.6 ppm.
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Multiplets for the piperidine ring protons.
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¹³C NMR:
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Signals for the aromatic carbons.
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A signal for the benzylic carbon (CH₂-Ph).
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A signal for the benzylic alcohol carbon (CH₂OH).
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Signals for the carbons of the piperidine ring.
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IR Spectroscopy:
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
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C-H stretching vibrations for the aromatic and aliphatic protons.
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C-N stretching vibrations.
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Mass Spectrometry:
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The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.30 g/mol ).
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Potential Biological Activity and Applications in Drug Discovery
While direct biological data for [4-(Piperidin-1-ylmethyl)phenyl]methanol is scarce, the structural motifs present in the molecule are found in numerous biologically active compounds, suggesting several avenues for investigation.
As a Scaffold in PROTACs
The presence of a piperidine ring makes this molecule an attractive linker component in the design of Proteolysis Targeting Chimeras (PROTACs). A structurally similar compound, (4-(Piperidin-4-yl)phenyl)methanol hydrochloride, is commercially available as a semi-flexible linker for PROTAC® development. The piperidine moiety can provide a rigid attachment point for linking a ligand for an E3 ubiquitin ligase and a ligand for a target protein.
Caption: Conceptual use of the scaffold in PROTAC design.
As a Modulator of CNS Receptors
Piperidine-containing molecules are prevalent in centrally acting drugs. For instance, derivatives of N-benzylpiperidine are known to interact with a variety of CNS targets. The structural similarity of [4-(Piperidin-1-ylmethyl)phenyl]methanol to known 5-HT₂A receptor inverse agonists suggests its potential utility in the development of novel antipsychotic agents.
Framework for Preclinical Evaluation
A systematic preclinical evaluation is necessary to elucidate the therapeutic potential of [4-(Piperidin-1-ylmethyl)phenyl]methanol.
In Silico ADMET Profiling
Prior to extensive in vitro and in vivo studies, a comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile should be generated. This can predict key pharmacokinetic and safety parameters.
| ADMET Property | Prediction Focus |
| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability. |
| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB). |
| Metabolism | Cytochrome P450 (CYP) enzyme inhibition and substrate potential. |
| Excretion | Prediction of major clearance pathways. |
| Toxicity | hERG inhibition, mutagenicity (Ames test), carcinogenicity, and hepatotoxicity. |
In Vitro and In Vivo Evaluation Workflow
Caption: A streamlined workflow for preclinical evaluation.
In Vitro Assays:
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Target Engagement: Binding assays for hypothesized targets (e.g., 5-HT₂A receptors, E3 ligases).
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Functional Assays: Cellular assays to determine agonist, antagonist, or inverse agonist activity.
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Early Toxicity: Cytotoxicity assays in relevant cell lines.
In Vivo Studies:
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Pharmacokinetics: Determination of key PK parameters (Cmax, Tmax, AUC, half-life) in a relevant animal model.
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Efficacy: Evaluation in appropriate disease models (e.g., behavioral models for antipsychotic activity).
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Preliminary Toxicology: Acute toxicity studies to determine the maximum tolerated dose (MTD).
Safety and Handling
Based on data for similar compounds, [4-(Piperidin-1-ylmethyl)phenyl]methanol should be handled with care. It is predicted to be a skin and eye irritant[1]. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.
Conclusion
[4-(Piperidin-1-ylmethyl)phenyl]methanol represents a promising, yet underexplored, chemical scaffold. Its structural features suggest potential applications in cutting-edge therapeutic modalities like PROTACs, as well as in the development of novel CNS-acting agents. This guide provides a foundational framework for researchers to initiate their investigation into this molecule, from its synthesis and characterization to a structured preclinical evaluation. The synthesis is accessible through standard organic chemistry techniques, and a systematic in silico and in vitro screening approach will be key to unlocking its full therapeutic potential.
References
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PubChem. 4-Piperidinemethanol. [Link]
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PubChem. 4-[(Piperidin-1-yl)methyl]benzyl alcohol. [Link]
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Allied Academies. Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. [Link]
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PubMed Central (PMC). A compendium of fingerprint-based ADMET prediction models. [Link]
